molecular formula C6H5ClINO B1462456 (2-Chloro-4-iodopyridin-3-yl)methanol CAS No. 884494-44-4

(2-Chloro-4-iodopyridin-3-yl)methanol

Cat. No.: B1462456
CAS No.: 884494-44-4
M. Wt: 269.47 g/mol
InChI Key: BZQRQPAKTCMYIA-UHFFFAOYSA-N
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Description

(2-Chloro-4-iodopyridin-3-yl)methanol is a heterocyclic compound with the molecular formula C6H5ClINO and a molecular weight of 269.47 g/mol . It is also known by its synonym, 2-Chloro-3-(hydroxymethyl)-4-iodopyridine . This compound is of interest due to its unique structure, which includes both chlorine and iodine substituents on a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-iodopyridin-3-yl)methanol typically involves the halogenation of pyridine derivatives followed by hydroxymethylation. One common method starts with the chlorination of 3-hydroxymethylpyridine, followed by iodination at the 4-position . The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) and iodine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-iodopyridin-3-yl)methanol undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like triethylamine (Et3N) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation can produce pyridine carboxylic acids.

Scientific Research Applications

(2-Chloro-4-iodopyridin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-4-iodopyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-methoxypyridin-3-yl)methanol
  • (2-Chloro-6-methylpyridin-4-yl)methanol
  • (2-Chloro-5-methylpyridin-3-yl)methanol

Uniqueness

(2-Chloro-4-iodopyridin-3-yl)methanol is unique due to the presence of both chlorine and iodine substituents on the pyridine ring. This dual halogenation provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in various synthetic pathways. The combination of these substituents also enhances the compound’s potential as a pharmacophore in drug discovery.

Properties

IUPAC Name

(2-chloro-4-iodopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQRQPAKTCMYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654064
Record name (2-Chloro-4-iodopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-44-4
Record name (2-Chloro-4-iodopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 884494-44-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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